Ethyl but-3-yn-1-ylcarbamate
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Overview
Description
Ethyl but-3-yn-1-ylcarbamate is an organic compound with the molecular formula C9H15NO2 It is a carbamate derivative, characterized by the presence of an ethyl group, a but-3-yn-1-yl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl but-3-yn-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl but-3-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl or but-3-yn-1-yl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
Ethyl but-3-yn-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl but-3-yn-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors
Properties
CAS No. |
14044-61-2 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl N-but-3-ynylcarbamate |
InChI |
InChI=1S/C7H11NO2/c1-3-5-6-8-7(9)10-4-2/h1H,4-6H2,2H3,(H,8,9) |
InChI Key |
PQKRPMFZFRHVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC#C |
Origin of Product |
United States |
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